![molecular formula C22H23NO5 B2862150 2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903186-26-5](/img/structure/B2862150.png)
2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Description
2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds. For example, studies on bridged-ring nitrogen compounds and the synthesis of nitrogen heterocycles reveal methodologies for creating complex molecular structures that share functional groups or synthesis pathways with the compound of interest. These methodologies can include cyclization reactions, the use of specific reagents for functional group transformations, and strategies for introducing nitrogen atoms into cyclic frameworks (Lennon & Proctor, 1979), (Scartoni et al., 1979).
Photoluminescent Properties
Compounds with specific structural features, such as substituted benzoxazepines, have been explored for their photoluminescent properties. Research in this area includes the synthesis and properties of photoluminescent compounds, where structural modifications can significantly impact the emission characteristics. Such studies are relevant for the development of new materials for optoelectronic applications (Loewe & Weder, 2002).
Liquid Crystalline Properties
The synthesis and mesomorphic studies on heterocyclic liquid crystals, including those with oxazepine cores, indicate the significance of structural design in determining the thermal and mesomorphic behavior of liquid crystalline materials. These findings are applicable in the development of display technologies and materials science (Yeap et al., 2010).
Biological Evaluation
Some structurally complex heterocycles, including benzoxazepine derivatives, have been evaluated for their biological activities, such as antimicrobial and anti-inflammatory properties. These studies highlight the potential therapeutic applications of such compounds and underscore the importance of structural diversity in medicinal chemistry (Kendre et al., 2015).
properties
IUPAC Name |
4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-13(2)20-22(26)23(21(25)15-7-5-6-8-19(15)28-20)12-17(24)16-11-14(3)9-10-18(16)27-4/h5-11,13,20H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYNYUNEYSCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione |
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